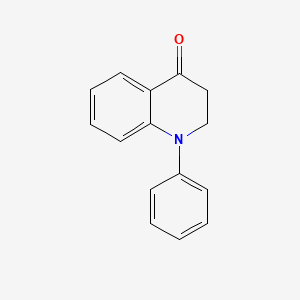

1-Phenyl-2,3-dihydro-1H-quinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phenyl-2,3-dihydro-1H-quinolin-4-one is a chemical compound with the molecular formula C15H13NO . It has a molecular weight of 223.27 . The compound is a light yellow solid .

Synthesis Analysis

The synthesis of this compound and similar compounds involves sequential reactions of 2-alkynylanilines with ketones . This process is mediated by Brønsted acid or catalyzed by Lewis acid . The reaction of ketones with 2-alkynylanilines in ethanol at reflux is promoted by p-toluenesulfonic acid monohydrate . The same starting materials give the corresponding 4-substituted quinolines in toluene at 110 °C, both in the presence of p-toluenesulfonic acid monohydrate as the promoter and FeCl3 as the catalyst .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13NO/c17-15-10-11-16 (12-6-2-1-3-7-12)14-9-5-4-8-13 (14)15/h1-9H,10-11H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The synthesis of this compound involves a series of chemical reactions . The divergent formation of N-alkenylindole derivatives occurs by switching to the use of ZnBr2 as the catalyst under the same reaction conditions . Conversely, only 4-methylsubstituted quinoline derivatives were isolated by reacting 2-ethynylanilines and/or 2-trimethylsilylanilines with ketones in all examined cases .Physical and Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 223.27 .科学的研究の応用

DNA Interaction and Nuclease Activity

One significant application of related quinoline derivatives involves their interaction with DNA and subsequent nuclease activity. Specifically, copper(II) complexes with quinoline sulfonamide derivatives have been shown to exhibit photoinduced and self-activated nuclease activity. These complexes can partially intercalate with DNA, leading to oxidative cleavage of DNA through reactive oxygen species (ROS) generation. This activity is crucial for understanding DNA-protein interactions and could be leveraged in developing therapeutic agents targeting genetic disorders or cancers (Pascual-Álvarez et al., 2016).

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Several quinolin-4-one compounds have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, derivatives incorporating the quinolin-4-one scaffold have shown to form intercalative complexes with DNA, inhibit DNA topoisomerase II, and block the cell cycle in the G2/M phase, indicating a multifaceted mechanism of action against cancer cells (Via et al., 2008). Further, novel quinolin-2-one derivatives have been synthesized and evaluated as possible anticancer agents, demonstrating promising in vitro activity against specific cancer cell lines (Desai et al., 2017).

Pharmacological Evaluation

Quinoline derivatives have been evaluated for various pharmacological activities, including antimicrobial, anti-inflammatory, and antihyperglycemic effects. New quinolin-2-one derivatives have been synthesized and screened for antimicrobial and anti-inflammatory activities, providing insights into their potential as therapeutic agents (Kumar et al., 2014). Additionally, novel 4-thiazolidinones containing the quinolin-4-ylmethoxy scaffold were synthesized and showed notable in vivo antihyperglycemic activity, highlighting the potential of quinoline derivatives in treating metabolic disorders (Deshmukh et al., 2017).

特性

IUPAC Name |

1-phenyl-2,3-dihydroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-10-11-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUVJCMIFADARZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-butoxyphenyl)-2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B2828607.png)

![4-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2828609.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2828619.png)

![N-[2-(Oxolan-3-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2828620.png)

![3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B2828622.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2828626.png)